1-[(3,4-dimethylphenyl)acetyl]pyrrolidine -

1-[(3,4-dimethylphenyl)acetyl]pyrrolidine

Catalog Number: EVT-4956167
CAS Number:
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[(3,4-Dimethylphenyl)acetyl]pyrrolidine is an organic compound containing a pyrrolidine ring structure substituted at the nitrogen atom with a (3,4-dimethylphenyl)acetyl group. This compound serves as a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and potential drug candidates. [, , ]

Molecular Structure Analysis

The molecular structure of 1-[(3,4-Dimethylphenyl)acetyl]pyrrolidine comprises a five-membered pyrrolidine ring linked to a (3,4-dimethylphenyl)acetyl group through an amide bond. The molecule features two methyl substituents on the phenyl ring at the meta and para positions. [, , ] Specific details on bond lengths, angles, and conformations require further computational or experimental analysis.

Physical and Chemical Properties Analysis

Safety and Hazards

Applications

The primary application of 1-[(3,4-Dimethylphenyl)acetyl]pyrrolidine, based on the provided papers, is its role as a synthetic building block in the development of more complex molecules. [, , ] Notably, it acts as an intermediate in synthesizing:

  • Endothelin antagonists: These molecules are investigated for their potential in treating cardiovascular diseases. []
  • Sialyl Lewis X analogs: These compounds are relevant to understanding cell adhesion and signaling processes. []
  • κ-Opioid receptor agonists: These molecules are studied for their potential in pain management and other therapeutic applications. []
  • Heterocyclic compounds: These compounds serve as potential inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. []

Sitaxsentan

Compound Description: Sitaxsentan [] is a potent endothelin antagonist currently under clinical trials for treating various conditions including congestive heart failure (CHF) and pulmonary hypertension [].

Relevance: While not directly structurally similar to 1-[(3,4-Dimethylphenyl)acetyl]pyrrolidine, Sitaxsentan serves as a starting point for a series of endothelin antagonists discussed in the paper. Subsequent modifications to this compound, including the introduction of an ortho acyl group on the anilino ring, led to improved oral bioavailability and informed the development of other structurally-related endothelin antagonists [].

TBC3711 (7z)

Compound Description: TBC3711 (7z) [] is a second-generation endothelin antagonist with improved oral bioavailability compared to its predecessors. This compound demonstrated promising results in preclinical studies and has entered clinical development for potential use in humans [].

Relevance: TBC3711 (7z) shares a common structural motif with 1-[(3,4-Dimethylphenyl)acetyl]pyrrolidine: an aryl group linked to a pyrrolidine ring through an acetyl bridge. The key difference lies in the substitution pattern on the aryl ring and the additional substituents on the pyrrolidine moiety in TBC3711 (7z) []. This compound highlights how modifications to the core structure of 1-[(3,4-Dimethylphenyl)acetyl]pyrrolidine can result in improved pharmacological properties.

(2S)-1-[(2R,3S)-5-Chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]pyrrolidine-2-carboxamide

Compound Description: This compound [] is the product of a specific synthesis method detailed in one of the provided papers.

Relevance: This compound shares the core structure of a substituted pyrrolidine ring with 1-[(3,4-Dimethylphenyl)acetyl]pyrrolidine. The significant difference lies in the complexity of the substituents attached to the pyrrolidine nitrogen in this compound compared to the simpler (3,4-dimethylphenyl)acetyl group in the target compound [].

1-(2-(3,4-Dichlorophenyl)acetyl)-8-[(R)-3-fluoropyrrolidin-1-yl]perhydroquinoxalines

Compound Description: This group of fluoropyrrolidines [] was synthesized as part of research focusing on developing κ-opioid receptor (KOR) agonists suitable for PET studies [].

Relevance: These compounds share a structural similarity with 1-[(3,4-Dimethylphenyl)acetyl]pyrrolidine, specifically the presence of an N-acylpyrrolidine motif. Both structures feature an aryl group (dichlorophenyl in the fluoropyrrolidines, dimethylphenyl in the target compound) connected to the pyrrolidine ring through an acetyl linker []. The variations lie in the substituents on the aryl ring and the additional perhydroquinoxaline moiety in the fluoropyrrolidines.

(+)-Methyl (1S,2R,5R)-8-[2-(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-yl)-6,8-diazabicyclo[3.2.2]nonane-6-carboxylate (ent-23, WMS-0121)

Compound Description: This compound [] was identified as a potent and selective kappa agonist, demonstrating significant potential for further pharmacological investigation [].

Relevance: This compound and 1-[(3,4-Dimethylphenyl)acetyl]pyrrolidine share the key structural feature of a (3,4-dichlorophenyl)acetyl group linked to a nitrogen atom. The difference lies in the cyclic structure to which the nitrogen is attached: a pyrrolidine ring in 1-[(3,4-Dimethylphenyl)acetyl]pyrrolidine and a more complex 6,8-diazabicyclo[3.2.2]nonane system in ent-23 []. This comparison highlights the significance of the overall molecular scaffold in influencing pharmacological activity, even when a core structural element is conserved.

Properties

Product Name

1-[(3,4-dimethylphenyl)acetyl]pyrrolidine

IUPAC Name

2-(3,4-dimethylphenyl)-1-pyrrolidin-1-ylethanone

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-11-5-6-13(9-12(11)2)10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI Key

SKZKLFLTECCZOP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CC(=O)N2CCCC2)C

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)N2CCCC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.